

Propiomazine pharmacodynamics H1 receptor antagonist

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Compound Focus: Propiomazine maleate

CAS No.: 3568-23-8

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Pharmacodynamic Profile of Propiomazine

The table summarizes the confirmed receptor interactions of propiomazine based on the gathered literature.

Receptor Type	Interaction (Role of Propiomazine)	Key Experimental Context / Evidence
Histamine H1	Antagonist (Primary Action) [1] [2]	Clinical use as a sedative and pre-anesthetic agent. Binding is inferred from its therapeutic effects and structural class [1] [2].
Muscarinic Acetylcholine (M1-M5)	Antagonist [2]	Binding to all five muscarinic receptor subtypes (M1-M5) is documented, though specific affinities are not provided [2].
Dopamine (D1, D2, D4)	Antagonist [2]	Documented as a D2 receptor antagonist. Its lack of extrapyramidal effects is attributed to greater 5-HT2A than D2 receptor blockade [2].
Serotonin (5-HT2A, 5-HT2C)	Antagonist [2]	Antagonism of the 5-HT2A receptor is a key feature of its pharmacodynamic profile [2].

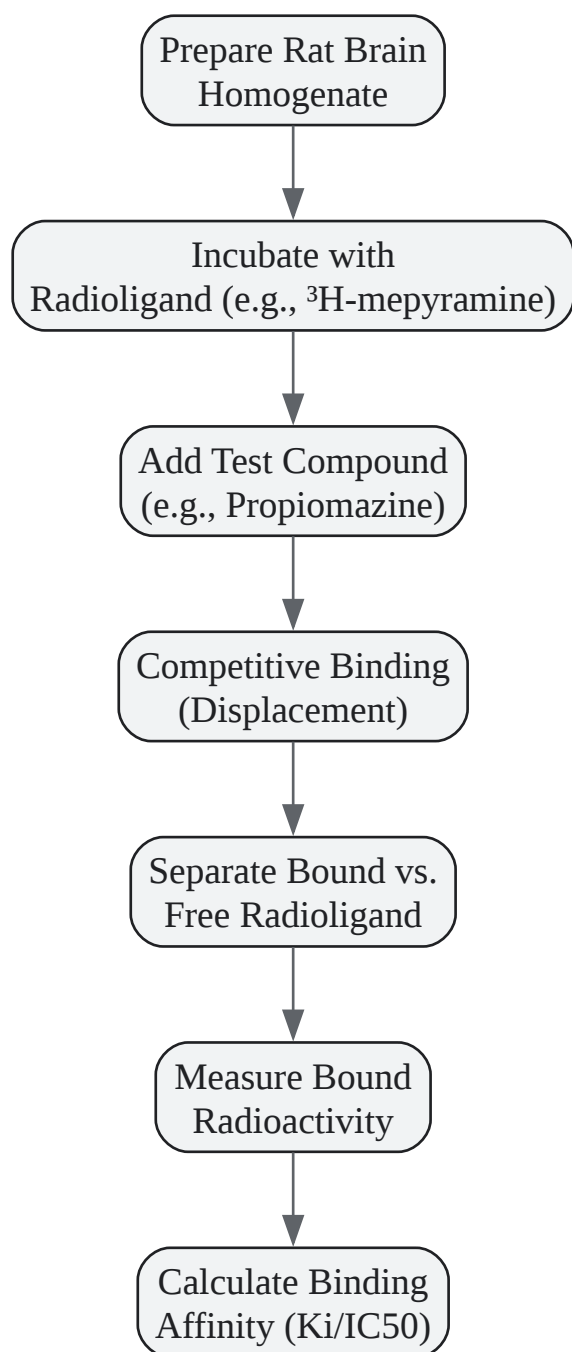
Receptor Type	Interaction (Role of Propiomazine)	Key Experimental Context / Evidence
Alpha-1 Adrenergic	Antagonist [2]	Binding to the α 1-adrenergic receptor is documented [2].

Experimental Context for H1 Receptor Binding Studies

While direct protocols for propiomazine were not found, the following established methodologies provide the framework for determining the H1 antagonist activities of similar compounds.

- **In Vitro Functional Bioassay:** The anticholinergic (and by methodological extension, antihistaminic) potency of drugs can be determined by measuring their inhibition of carbachol-induced contractions of **isolated guinea pig trachealis muscle**. The concentration-dependent inhibition of this contraction allows for the calculation of potency parameters like pA2 values [3].
- **In Vivo Functional Bioassay:** Systemic effects can be evaluated in anesthetized animals (e.g., rats). This involves comparing systemic hypotensive responses to a bolus intravenous injection of an agonist (e.g., acetylcholine) before and after infusion of the test compound [3].
- **Radioligand Binding Assays:** This is a direct method for measuring receptor affinity. A common protocol involves using rat brain tissue preparations and a radio-labeled ligand specific to the H1 receptor, such as **3H-mepyramine**. The test compound's ability to displace the radioligand is measured to determine its binding affinity [4]. Site-directed mutagenesis of the H1 receptor (e.g., Asp107 in TM3) is used to identify critical residues for antagonist binding [5].

The diagram below illustrates a generalized workflow for the radioligand binding assay approach.



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Generalized workflow for a radioligand competitive binding assay to determine receptor affinity.

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References

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